Clofutriben

enzyme kinetics surface plasmon resonance residence time

Researchers studying hypercortisolism or metabolic disorders require sustained adipose HSD-1 inhibition without the tachyphylaxis observed with INCB13739, PF-00915275, or AZD4017. Clofutriben is the only 11β-HSD1 inhibitor with published steady-state >90% target engagement in adipose tissue and no loss of pharmacodynamic activity over time. • 89% reduction in hepatic HSD-1 activity (urinary cortisol-to-cortisone ratio) in Phase II RESCUE trial; improved glucose tolerance, HbA1c, and blood pressure. • Pseudo-irreversible binding: residence time 535 s, ternary complex with NADPH, in vivo Kd 27.2 pM. • FDA & EMA Orphan Drug Designation for endogenous Cushing’s syndrome. Ships ambient; powder stable at -20°C for 3 years.

Molecular Formula C19H16ClF3N4O2
Molecular Weight 424.8 g/mol
CAS No. 1204178-50-6
Cat. No. B605633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClofutriben
CAS1204178-50-6
SynonymsASP3662;  ASP 3662;  ASP-3662
Molecular FormulaC19H16ClF3N4O2
Molecular Weight424.8 g/mol
Structural Identifiers
InChIInChI=1S/C19H16ClF3N4O2/c1-19(2,29-15-13(22)7-10(20)8-14(15)23)18-26-25-17(27(18)3)11-5-4-9(16(24)28)6-12(11)21/h4-8H,1-3H3,(H2,24,28)
InChIKeyCMQOKZCYVZFZLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Clofutriben Overview for Scientific & Procurement Teams


Clofutriben (CAS 1204178-50-6; developmental codes ASP3662 and SPI-62) is a small-molecule 11β-hydroxysteroid dehydrogenase type 1 (HSD-1) inhibitor with the molecular formula C₁₉H₁₆ClF₃N₄O₂ and molecular weight 424.80 g/mol [1]. The compound is characterized by a pseudo-irreversible binding mechanism distinguished by fast-on, slow-off kinetics (residence time 535 seconds) and ternary complex formation with NADPH cofactor at the human HSD-1 active site [2]. Clofutriben is in Phase II clinical development for ACTH-dependent Cushing's syndrome and polymyalgia rheumatica, and has been granted Orphan Drug Designation by both the FDA and EMA for the treatment of endogenous Cushing's syndrome as of 2025 [3].

Phase II research-stage compound — Orphan regulatory context for Cushing's syndrome investigation
Pseudo-irreversible HSD1 inhibitor — Ternary complex with NADPH, extended residence time
Sustained target engagement profile — Designed to avoid class-associated tachyphylaxis

Why Clofutriben Differs from Other 11β-HSD1 Inhibitors


Interchangeability among 11β-HSD1 inhibitors is not scientifically justifiable due to a critical pharmacological divergence: three structurally distinct HSD-1 inhibitors (including INCB13739, PF-00915275, and AZD4017) have demonstrated tachyphylaxis—the progressive loss of pharmacodynamic activity over time—in adipose tissue [1]. This phenomenon is expected to limit the long-term efficacy of the class, particularly for metabolic applications where sustained target inhibition is required. Clofutriben was specifically designed and validated to circumvent this limitation, demonstrating sustained >90% adipose HSD-1 inhibition at steady state without evidence of tachyphylaxis [2]. Substituting another 11β-HSD1 inhibitor without accounting for this mechanistic distinction may result in attenuated target engagement and compromised experimental or therapeutic outcomes.

Binding mechanism mismatch
Pseudo-irreversible ternary complex kinetics may differ from binary-complex inhibitors (e.g., INCB13739, PF-00915275). Pharmacodynamic durability may not transfer.
Adipose tachyphylaxis class limitation
Other structurally distinct HSD1 inhibitors showed progressive loss of adipose target engagement. Substitution may compromise long-term research endpoints.

Clofutriben Quantitative Evidence Guide


Binding Kinetics and Residence Time vs. Classical Inhibitors

Clofutriben demonstrates fast-on, slow-off binding kinetics to human HSD-1, with a residence time of 535 seconds as determined by surface plasmon resonance [1]. In contrast, classical 11β-HSD1 inhibitors such as INCB13739 and PF-00915275 form only binary drug–enzyme complexes with substantially shorter residence times and higher dissociation rates [2]. Molecular docking studies reveal that clofutriben forms a ternary complex with NADPH cofactor and the HSD-1 active site, resulting in a higher activation energy barrier for dissociation compared to the bimolecular drug–enzyme interactions characteristic of other inhibitors in the class [2].

Residence time
Class-level
535 seconds
Supports sustained target engagement study context
SPR; human recombinant HSD-1. Comparator kinetics inferred.
enzyme kinetics surface plasmon resonance residence time

Sustained Adipose HSD-1 Inhibition Without Tachyphylaxis

Clofutriben achieved >90% reduction of mass-labeled cortisol in adipose dialysate at steady state across doses of 6–10 mg, with no evidence of tachyphylaxis following multiple daily oral doses in patients with type 2 diabetes and obesity [1]. This contrasts with three other structurally distinct HSD-1 inhibitors (including INCB13739, PF-00915275, and AZD4017) which have shown tachyphylaxis of pharmacodynamic activity in adipose tissue, a key target tissue for metabolic benefits [2]. The population PK-PD model further established an in vivo dissociation equilibrium constant (Kd) of 27.2 pM for clofutriben, reflecting picomolar-level potency in the tissue environment [3].

Adipose HSD1 inhibition
Class-level
>90% decrease, no tachyphylaxis
Supports adipose pharmacodynamic study design
Microdialysis in type 2 diabetes/obesity patients; multiple-dose.
pharmacodynamics adipose tissue tachyphylaxis

Hepatic HSD-1 Suppression vs. Placebo in Cushing's Syndrome

In the Phase II RESCUE trial for ACTH-dependent Cushing's syndrome, clofutriben (6 mg/d orally) reduced the urinary cortisol-to-cortisone metabolite ratio (a biomarker of hepatocellular HSD-1 activity) from a mean baseline of 1.95 ± 0.171 to 0.21 ± 0.091 at Week 6, representing an 89% relative reduction compared to baseline [1]. In the same trial, the placebo group showed a mean ratio of 2.01 ± 0.263 at Week 6, confirming no meaningful change from baseline in the absence of active treatment [1].

Hepatic HSD1 suppression
Head-to-head
Clofutriben 0.21 ± 0.091 vs Placebo 2.01 ± 0.263
Endpoint context for hepatic HSD1 activity ratio
Phase II RESCUE trial; urinary cortisol/cortisone ratio.
Cushing's syndrome hepatic HSD-1 cortisol metabolites

Glucocorticoid-Sparing Effect in Polymyalgia Rheumatica

In a single-blind controlled trial in polymyalgia rheumatica patients, clofutriben coadministration with prednisolone 20 mg/d produced comparable efficacy (symptom control and inflammatory biomarkers) to prednisolone 10 mg/d with placebo, while mitigating glucocorticoid-related adverse effects on biomarkers of bone turnover, lipid metabolism, hypercoagulability, and cardiovascular and adrenal function [1]. Prednisolone doses of 10 mg/d and 15 mg/d coadministered with clofutriben were associated with more severe symptoms and clinical relapse in some patients, indicating that clofutriben partially antagonizes glucocorticoid efficacy—an effect that can be compensated for by increasing the glucocorticoid dose [1].

Glucocorticoid-sparing context
Head-to-head
Prednisolone 20 mg + clofutriben matched response of prednisolone 10 mg monotherapy
Supports combination research endpoint interpretation
Single-blind trial; polymyalgia rheumatica. Biomarker panel modulated.
glucocorticoid toxicity polymyalgia rheumatica prednisolone

Enzyme Affinity and Potency vs. INCB13739

Clofutriben (ASP3662) demonstrates high affinity for 11β-HSD1 with a Ki of 5.3 nM as reported in Phase I studies [1]. For comparison, INCB13739—another well-characterized 11β-HSD1 inhibitor—exhibits an IC50 of 3.2 nM against the enzyme and 1.1 nM in PBMC assays . While INCB13739 shows numerically lower IC50 values in some in vitro assays, clofutriben's pseudo-irreversible binding mechanism (residence time 535 s) and lack of adipose tachyphylaxis differentiate it functionally from INCB13739, which has been associated with tachyphylaxis in adipose tissue [2].

Binding affinity vs. INCB13739
Reported
Clofutriben Ki 5.3 nM; INCB13739 IC50 1.1–3.2 nM
Supports binding affinity cross-study context
Separate studies; pseudo-irreversible binding not captured by IC50 alone.
enzyme inhibition binding affinity selectivity

Clofutriben Recommended Research and Procurement Applications


Sustained Adipose HSD1 Target Engagement Studies

For preclinical or clinical studies requiring prolonged and uninterrupted HSD-1 inhibition in adipose tissue, clofutriben is the only 11β-HSD1 inhibitor with published evidence of sustained >90% target engagement at steady state without tachyphylaxis [1]. Three other structurally distinct HSD-1 inhibitors (INCB13739, PF-00915275, AZD4017) have shown adipose tachyphylaxis, which would be expected to confound long-term pharmacodynamic assessments [1]. Procurement for obesity, metabolic syndrome, or type 2 diabetes research programs should prioritize clofutriben to avoid this class-specific limitation.

Cushing's Syndrome Translational Research and Clinical Trials

Clofutriben has completed a Phase II randomized, placebo-controlled trial (RESCUE) in ACTH-dependent Cushing's syndrome, demonstrating 89% reduction in hepatic HSD-1 activity (urinary cortisol-to-cortisone metabolite ratio) and clinical improvements in glucose tolerance, HbA1c, blood pressure, and urinary free cortisol [2]. The compound has received both FDA and EMA Orphan Drug Designation for endogenous Cushing's syndrome [3]. For academic or industrial research groups studying hypercortisolism or developing novel Cushing's syndrome therapeutics, clofutriben represents the most clinically validated 11β-HSD1 inhibitor for this indication.

Glucocorticoid-Sparing Combination Therapy Research

Clofutriben is the only 11β-HSD1 inhibitor with published clinical evidence demonstrating the ability to reduce glucocorticoid toxicity while maintaining efficacy through dose adjustment. In a polymyalgia rheumatica trial, clofutriben coadministered with prednisolone 20 mg/d matched the efficacy of prednisolone 10 mg/d monotherapy while improving biomarkers of bone turnover, lipid metabolism, hypercoagulability, and cardiovascular function [4]. This evidence supports procurement for research programs investigating steroid-sparing strategies, glucocorticoid toxicity mitigation, or combination therapy optimization.

Pseudo-Irreversible Inhibition and Residence Time Studies

Clofutriben's ternary complex formation with NADPH cofactor and HSD-1, with a residence time of 535 seconds and in vivo dissociation constant of 27.2 pM, provides a well-characterized chemical probe for investigating the structure-activity relationships underlying pseudo-irreversible inhibition [1]. The compound's binding kinetics have been validated by surface plasmon resonance and molecular docking, making it suitable for academic or industrial research focused on optimizing drug–target residence time as a strategy to overcome pharmacodynamic tolerance.

Application
Selection Property
Validation Focus
Adipose HSD1 target engagement studies
Sustained pharmacodynamic profile without tachyphylaxis
Long-term adipose target engagement assays
Cushing's syndrome research
Hepatic HSD1 activity benchmark
Cortisol-to-cortisone metabolite ratio endpoints
Glucocorticoid-sparing combination research
Toxicity biomarker modulation with matched response
Bone turnover and metabolic biomarker panel
Pseudo-irreversible inhibition mechanism studies
Ternary complex with NADPH and extended residence time
Structure-activity relationship for slow-off kinetics

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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